N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide
Description
Chemical Taxonomy and Nomenclature
The systematic classification of N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide requires careful examination of its structural components and adherence to International Union of Pure and Applied Chemistry nomenclature conventions. This compound belongs to the broader class of organic nitrogen compounds, specifically categorized as a substituted carbohydrazide derivative with acylhydrazone characteristics. The molecular framework incorporates multiple functional groups that contribute to its complex taxonomic position within chemical classification systems.
The compound's systematic name reflects its geometric configuration, with the (1Z) designation indicating the specific stereochemical arrangement around the carbon-nitrogen double bond. This geometric specification is crucial for understanding the compound's three-dimensional structure and subsequent chemical behavior. The presence of the 4-methylphenyl substituent introduces aromatic character to the molecule, while the tert-butoxy protecting group provides steric bulk and influences reactivity patterns. The carbohydrazide core structure serves as the central organizing framework, linking these diverse molecular components through nitrogen-carbon and carbon-oxygen bonds.
Chemical databases and literature sources recognize this compound within the broader category of acylhydrazones, which are characterized by the presence of the -CO-NH-N= pharmacophore group. This functional group arrangement creates opportunities for both nucleophilic and electrophilic reactions, positioning the compound as a versatile synthetic intermediate. The systematic classification also acknowledges the compound's relationship to carbohydrazide derivatives, which have been extensively studied for their synthetic utility and biological activities.
Positioning within the Acylhydrazone Family
Acylhydrazones represent a significant class of organic compounds characterized by their distinctive -CO-NH-N=CH- structural motif, and N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide occupies a specialized position within this family. The acylhydrazone framework provides multiple sites for chemical modification and exhibits remarkable structural diversity through variation of substituents attached to the core pharmacophore. This particular compound demonstrates the sophisticated level of molecular design achievable within acylhydrazone chemistry.
The structural features that define acylhydrazones include an electrophilic carbon atom (CH=N), a nucleophilic imine nitrogen atom with non-participating electron pairs (CH=N:), and an amino nitrogen atom with acidic character (-NH-). These characteristics make acylhydrazone molecules simultaneously electrophilic and nucleophilic, enabling diverse reaction pathways and synthetic applications. The presence of the tert-butoxy group in the target compound modifies these fundamental reactivity patterns by introducing steric hindrance and electronic effects.
Geometric isomerism represents a fundamental characteristic of acylhydrazones due to the imine group (-N=CH-), resulting in mixtures of E and Z isomers where the E configuration typically predominates due to superior thermodynamic stability. Recent research has demonstrated that acylhydrazones can undergo photoisomerization and that different isomeric forms exhibit markedly different bioactivity profiles. The Z configuration specified in the compound name indicates a specific geometric arrangement that influences both chemical reactivity and potential biological activity.
Within the acylhydrazone family, compounds exhibit keto-enol tautomerism and can participate in metal ion chelation through electron donor atoms. The oxygen atom of the carbonyl group, together with the azomethine nitrogen atom, creates coordination sites for metal complexation. This chelation capability extends the utility of acylhydrazones beyond simple organic synthesis into coordination chemistry and materials science applications.
Historical Development of Carbohydrazide Chemistry
The historical evolution of carbohydrazide chemistry provides essential context for understanding the significance of N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide within contemporary research. Carbohydrazide, the parent compound with formula OC(N2H3)2, was first recognized as a valuable synthetic intermediate in the early twentieth century, leading to extensive investigations of its derivatives and synthetic applications.
Early research into carbohydrazide chemistry focused on understanding the fundamental reactivity patterns of the hydrazine functional groups and their susceptibility to acylation, condensation, and cyclization reactions. Industrial production methods were developed using the reaction of urea with hydrazine, establishing carbohydrazide as a readily accessible starting material for synthetic chemistry. This accessibility facilitated broader research into carbohydrazide derivatives and their potential applications across multiple chemical disciplines.
The recognition of carbohydrazides in prebiotic chemistry added another dimension to their historical significance. Research conducted in the 1980s demonstrated that hydrazines and carbohydrazides could be produced from oxidized carbon sources under primitive Earth conditions, suggesting their potential role in chemical evolution and the origin of life. These findings positioned carbohydrazide chemistry within broader questions of astrochemistry and the emergence of organic complexity in planetary environments.
Synthetic methodology development throughout the latter half of the twentieth century expanded the accessible chemical space for carbohydrazide derivatives. Researchers developed improved methods for preparing acyl anhydrides and acid chlorides that react with hydrazine to yield carbohydrazides, although controlling reaction selectivity remained challenging due to the high reactivity of these intermediates. Alternative approaches involving hydrazinolysis of carboxylic esters provided more controlled synthetic pathways, enabling the preparation of increasingly complex carbohydrazide derivatives.
Significance in Contemporary Organic Chemistry Research
Modern organic chemistry research has elevated carbohydrazide derivatives and acylhydrazones to positions of significant importance due to their diverse applications and unique structural characteristics. N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide exemplifies the sophisticated molecular architectures now accessible through advanced synthetic methodology and represents the convergence of multiple research interests within contemporary chemical science.
Contemporary research into acylhydrazones has revealed their remarkable biological activity profiles, with documented antimicrobial, antifungal, antitumor, antiparasitic, anti-inflammatory, and immunomodulatory properties. The compound SB-AF-1002, an acylhydrazone derivative, demonstrated exceptional efficacy in animal models of cryptococcosis, candidiasis, and aspergillosis, outperforming current standard-of-care antifungal drugs. These findings highlight the therapeutic potential of carefully designed acylhydrazone structures and validate continued research investment in this chemical class.
Dynamic combinatorial library approaches have emerged as powerful tools for exploring acylhydrazone chemistry and understanding structure-activity relationships. These methodologies enable the simultaneous evaluation of multiple acylhydrazone derivatives and provide insights into thermodynamic and kinetic factors governing their formation and interconversion. The reversible nature of acylhydrazone formation facilitates dynamic library construction, allowing researchers to identify optimal structures for specific applications through equilibrium-driven selection processes.
The discovery of light-induced and thiol-catalyzed isomerization in bioactive acylhydrazones has opened new research directions in chemical biology and pharmacology. Glutathione-catalyzed dynamic E⇄Z isomerization demonstrates that cellular environments can influence the isomeric composition of acylhydrazones, potentially affecting their biological activity. This understanding necessitates careful consideration of isomeric effects in biological assays and drug development programs involving acylhydrazone-containing compounds.
Current research initiatives continue to expand the scope of carbohydrazide and acylhydrazone applications through innovative synthetic approaches and mechanistic studies. The development of novel protecting group strategies, exemplified by the tert-butoxy functionality in the target compound, enables more sophisticated molecular constructions and improved synthetic efficiency. These advances position compounds like N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide at the forefront of contemporary organic chemistry research, where structural complexity meets functional utility in addressing current scientific and technological challenges.
Properties
IUPAC Name |
tert-butyl N-[(Z)-[amino-(4-methylphenyl)methylidene]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-5-7-10(8-6-9)11(14)15-16-12(17)18-13(2,3)4/h5-8H,1-4H3,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMAMVLFOMHSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)OC(C)(C)C)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Aromatic Aldehydes with Hydrazides
Core Reaction:
The fundamental step involves the condensation of a 4-methylbenzaldehyde derivative with a suitable carbohydrazide precursor. This process typically proceeds via nucleophilic attack of the hydrazide's amino group on the aldehyde carbon, followed by dehydration to form the hydrazone linkage.
- Dissolve 4-methylbenzaldehyde in an inert solvent such as ethanol or dichloromethane (DCM).
- Add an equimolar amount of carbohydrazide or its protected derivative.
- Use an acid catalyst (e.g., acetic acid or p-toluenesulfonic acid) to facilitate the condensation.
- Reflux the mixture under inert atmosphere for 4–6 hours to promote complete reaction.
- Isolate the hydrazone product via filtration or solvent evaporation.
Research Data:
Similar condensation reactions have been successfully executed under reflux conditions with yields typically ranging from 70–85%. For example, the synthesis of related hydrazones employs catalytic amounts of acetic acid and reflux in ethanol to achieve high purity products.
Incorporation of the tert-Butoxy Group via Protection and Deprotection
- The tert-butoxy group acts as a protecting group for the hydrazide's amino functionality.
- It can be introduced through the reaction of the hydrazide with tert-butoxycarbonyl (Boc) anhydride or tert-butyl chloroformate.
- Dissolve the hydrazone intermediate in a dry solvent such as DCM or tetrahydrofuran (THF).
- Add tert-butoxycarbonyl anhydride (Boc2O) or tert-butyl chloroformate under cooling conditions (0–5°C).
- Use a base such as triethylamine or pyridine to facilitate the reaction.
- Stir the mixture at room temperature for 12–24 hours until complete.
- Purify the protected compound via column chromatography or recrystallization.
- Deprotect the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amino group, if required for subsequent steps.
- The Boc protection enhances the compound’s stability during subsequent reactions and purification steps.
Formation of the Carbohydrazide Derivative
- The protected hydrazone is then reacted with a suitable carbamoylating agent, such as phosgene derivatives or carbonyldiimidazole, to form the carbohydrazide linkage.
- React the protected hydrazone with carbamoyl chloride or an equivalent reagent in the presence of a base (e.g., pyridine).
- Maintain low temperature (0–5°C) to control the reaction rate and prevent side reactions.
- Stir for several hours until completion, monitored via TLC or HPLC.
- Purify the crude product by column chromatography or recrystallization from suitable solvents such as ethyl acetate or ethanol.
Optimization and Reaction Conditions
| Parameter | Typical Condition | Reference/Notes |
|---|---|---|
| Solvent | Ethanol, DCM, or THF | Common solvents for condensation and protection steps. |
| Temperature | Reflux (80–100°C) | For condensation; 0–5°C during carbamoylation. |
| Catalyst | Acetic acid, triethylamine | Acid catalysis for condensation; base for carbamoylation. |
| Reaction Time | 4–24 hours | Depending on step and scale. |
Summary of Data and Yield Estimates
Chemical Reactions Analysis
N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it may serve as a model compound for studying enzyme inhibitors and other pharmacologically active species . In industry, it can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with transition metal ions, which can influence various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between the target compound and its analogs:
| Compound Name | Substituents | Synthetic Route | Biological Activity | Cytotoxicity (RAW 264.7) | Stability | References |
|---|---|---|---|---|---|---|
| N'-(1Z)-Amino(4-methylphenyl)methylidenecarbohydrazide | tert-Butoxy, 4-methylphenyl | Condensation of carbohydrazide with aldehyde | Not explicitly reported (inferred high stability and activity from analogs) | Likely low (analog data) | High (tert-butyl group) | |
| N'-[(4-Methylphenyl)methylidene]pyridine-4-carbohydrazide (5d) | Pyridin-4-yl, 4-methylphenyl | Conventional Schiff base synthesis | MIC: Comparable to isoniazid (INH) against H37Rv strain | Low | High | |
| JB-1: 2-Hydroxy-N'-[(1Z)-(4-methylphenyl)methylidene]benzohydrazide | Hydroxy, 4-methylphenyl | Solvent-based condensation | Antimycobacterial activity not reported; hydroxy group may enhance solubility | Not tested | Moderate | |
| N'-{(1Z)-[4-(Dimethylamino)phenyl]methylidene}-2-(9H-purin-6-ylsulfanyl)acetohydrazide (10) | Dimethylamino, purine-sulfanyl | Ethanol reflux | Antithyroid activity (specific IC50 not provided) | Not tested | High | |
| N'-[(1Z)-(4-Nitrophenyl)methylidene]pyridine-4-carbohydrazide (3a-p series) | Nitro, pyridin-4-yl | Microwave-assisted synthesis | Variable activity dependent on substituents; nitro groups enhance electron-withdrawing effects | Variable | Moderate | |
| N'-[(Z)-(4-Methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide | Thiadiazole, 4-methylphenyl | Multi-step heterocyclic synthesis | Anticancer potential inferred from thiadiazole moiety | Not tested | High | |
| N'-[(Z)-(4-Methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | Trifluoroethoxy, 4-methylphenyl | Stepwise alkylation and condensation | Enhanced hydrophobicity and electron-withdrawing effects | Not tested | High |
Key Structural and Functional Insights
Role of the tert-Butoxy Group: The tert-butoxy group in the target compound confers superior metabolic stability compared to compounds with smaller alkyl or electron-withdrawing groups (e.g., nitro or trifluoroethoxy in ).
Biological Activity Trends: Antimycobacterial Activity: Analogs like compound 5d exhibit minimum inhibitory concentrations (MICs) comparable to INH, suggesting that the 4-methylphenyl group synergizes with the hydrazide core to target mycobacterial enzymes (e.g., InhA enoyl-ACP reductase) . Electron Effects: Electron-withdrawing groups (e.g., nitro in ) may reduce activity by destabilizing the hydrazone bond, whereas electron-donating groups (e.g., dimethylamino in ) improve resonance stabilization and binding affinity.
Cytotoxicity and Safety: Hydrazide derivatives with bulky substituents (e.g., tert-butoxy, pyridinyl) show minimal cytotoxicity in RAW 264.7 macrophages, likely due to reduced non-specific interactions with mammalian cells .
Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) reduces reaction times for analogs, but the tert-butoxy group may require specialized protection-deprotection strategies, complicating large-scale production .
Biological Activity
N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide typically involves the reaction of tert-butoxycarbonyl hydrazine with 4-methylbenzaldehyde under controlled conditions. The reaction yields the desired hydrazone derivative, which can be purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide. For instance, derivatives of carbohydrazide have shown significant cytotoxicity against various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
A study by Xia et al. demonstrated that a related compound exhibited an IC50 value of 49.85 µM against tumor cells, indicating promising antitumor activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 49.85 | Induces apoptosis |
| Compound B | HeLa | 7.01 | Topoisomerase II inhibition |
| Compound C | MCF-7 | 14.31 | Microtubule disassembly |
Antimicrobial Activity
The antimicrobial efficacy of related hydrazone compounds has been evaluated against various bacterial strains. For example, compounds similar to N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide have been tested against:
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
Results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the structure .
Case Study 1: Antitumor Activity
A research group synthesized a series of hydrazone derivatives and evaluated their effects on cancer cell proliferation. One notable derivative showed an IC50 value of 0.95 nM against the NCI-H460 cell line, highlighting its potency as an anticancer agent .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of hydrazone derivatives derived from similar structures. The synthesized compounds were tested using the agar diffusion method, revealing effective inhibition zones against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the optimal synthetic routes for N'-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide?
The compound is typically synthesized via condensation reactions. A common method involves reacting 4-methylbenzaldehyde with tert-butoxy carbohydrazide under reflux conditions in ethanol or methanol for 6–12 hours . Microwave-assisted synthesis (e.g., 240 W power, 35% irradiation) can significantly reduce reaction times to 15–30 minutes while maintaining high yields (>85%) . Key quality control steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification through recrystallization using ethanol/water mixtures.
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Critical techniques include:
- Infrared Spectroscopy (IR) : Confirm the presence of hydrazone (C=N stretch ~1600 cm⁻¹) and tert-butoxy (C-O stretch ~1150 cm⁻¹) groups .
- NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm) and tert-butyl protons (δ 1.3 ppm, singlet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 290.18) .
- Elemental Analysis (CHN) : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Crystal structure validation requires:
- SHELX Refinement : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and hydrogen atom positioning via riding models .
- Validation Tools : Check for outliers in bond lengths/angles using checkCIF (e.g., R-factor < 5%, wR₂ < 10%) .
- Twinned Data Handling : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine scale factors .
Advanced: What computational methods predict the compound’s bioactivity and mechanism of action?
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like DNA ligase). A docking score < -7.0 kcal/mol suggests strong binding .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., nitro, halogen groups) with activity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties .
Advanced: How should researchers address inconsistent biological activity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on bioactivity. For example, nitro groups enhance antidepressant activity by 40% compared to halogens in analogous compounds .
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., IC₅₀ values for enzyme inhibition) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Basic: What are the key stability considerations for handling and storing this compound?
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the hydrazone bond .
- Decomposition Risks : Avoid prolonged exposure to light or moisture, which can degrade the tert-butoxy group, releasing CO and NOₓ under extreme conditions .
Advanced: How does the compound’s nonlinear optical (NLO) behavior compare to structurally similar derivatives?
- Z-Scan Measurements : The compound exhibits a third-order nonlinear susceptibility (χ³) of 1.2 × 10⁻¹² esu, outperforming nitro-substituted analogs (χ³ ~0.8 × 10⁻¹² esu) due to enhanced π-conjugation .
- DFT Insights : Polarizable hydrazone and tert-butoxy groups contribute to a hyperpolarizability (β) value of 4.5 × 10⁻³⁰ cm⁵/esu, making it suitable for optical limiting applications .
Advanced: What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
